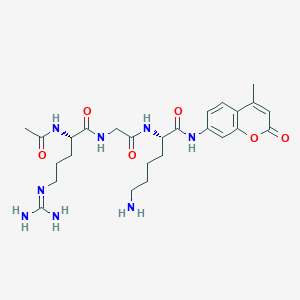

Ac-Arg-Gly-Lys-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C26H38N8O6 |

|---|---|

Molecular Weight |

558.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

InChI |

InChI=1S/C26H38N8O6/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30)/t19-,20-/m0/s1 |

InChI Key |

XJIGHDDAHNVJTC-PMACEKPBSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Ac-Arg-Gly-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Acetyl-Arginyl-Glycyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys-AMC). It details its discovery as a critical component of a coupled-enzyme assay for histone deacetylase (HDAC) activity, provides a detailed protocol for its chemical synthesis via solid-phase peptide synthesis, and outlines its application in a widely used fluorometric HDAC assay. Furthermore, this guide presents quantitative data on related trypsin substrates to provide a kinetic context for its enzymatic cleavage and illustrates the broader biological relevance by depicting the role of HDACs in the NF-κB signaling pathway.

Discovery and Rationale

The discovery of this compound is intrinsically linked to the development of a sensitive, continuous, and high-throughput assay for histone deacetylase (HDAC) enzymes. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them important therapeutic targets.

The core innovation was the design of a two-step enzymatic assay. This assay utilizes a specifically designed substrate, Acetyl-Arginyl-Glycyl-Nε-acetyllysyl-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys(Ac)-AMC), which is not a substrate for proteases.

The assay principle is as follows:

-

Deacetylation by HDAC: In the first step, an HDAC enzyme removes the ε-acetyl group from the lysine residue of Ac-Arg-Gly-Lys(Ac)-AMC.

-

Proteolytic Cleavage by Trypsin: The product of the HDAC reaction, this compound, becomes a substrate for the serine protease trypsin. Trypsin specifically cleaves the peptide bond on the C-terminal side of lysine and arginine residues.

-

Fluorescence Generation: The cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group results in the release of the highly fluorescent AMC molecule. The increase in fluorescence intensity is directly proportional to the HDAC activity.

This compound, therefore, serves as the fluorogenic reporter component in this coupled assay. The choice of the "Arg-Gly-Lys" sequence was rational, as the presence of both arginine and lysine provides efficient recognition and cleavage sites for trypsin, ensuring a robust and sensitive detection system.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amidation)

-

Amino Acids (Fmoc-protected):

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Gly-OH

-

Fmoc-Arg(Pbf)-OH

-

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

N-terminal Acetylation Reagent: Acetic anhydride

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Synthesis Protocol

The following is a generalized step-by-step protocol for the manual synthesis of this compound.

| Step | Procedure | Description |

| 1 | Resin Swelling | Swell Rink Amide resin in DMF for 30-60 minutes in a reaction vessel. |

| 2 | Fmoc Deprotection | Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM. |

| 3 | First Amino Acid Coupling (Lysine) | Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM. |

| 4 | Fmoc Deprotection | Repeat step 2 to remove the Fmoc group from the newly coupled lysine. |

| 5 | Second Amino Acid Coupling (Glycine) | Couple Fmoc-Gly-OH using the same procedure as in step 3. |

| 6 | Fmoc Deprotection | Repeat step 2. |

| 7 | Third Amino Acid Coupling (Arginine) | Couple Fmoc-Arg(Pbf)-OH using the same procedure as in step 3. |

| 8 | Fmoc Deprotection | Repeat step 2. |

| 9 | N-terminal Acetylation | Treat the resin-bound peptide with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour. Wash the resin with DMF and DCM. |

| 10 | Cleavage and Deprotection | Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. |

| 11 | Peptide Precipitation and Purification | Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase HPLC. |

| 12 | Lyophilization and Characterization | Lyophilize the purified peptide to obtain a white powder. Confirm the identity and purity by mass spectrometry and analytical HPLC. |

Quantitative Data

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Boc-Gln-Ala-Arg-MCA | 5.99 | 587.8 | 9.81 x 10⁷ | --INVALID-LINK-- |

| DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS | 34 | 40 | 1.17 x 10⁶ | --INVALID-LINK-- |

| Z-Gly-Gly-Arg-AMC | - | - | - | Commonly used, but specific kinetic data not consistently reported |

Note: The kcat value for Boc-Gln-Ala-Arg-MCA was calculated from the provided Vmax (35270 nmol/L·min⁻¹) and enzyme concentration (10 nmol/L).

Experimental Protocols: Fluorometric HDAC Assay

This protocol describes a typical two-step fluorometric assay for measuring HDAC activity in vitro.

Reagents and Materials

-

HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

-

HDAC Enzyme: Purified HDAC1, HDAC2, HDAC3, etc.

-

Substrate: Ac-Arg-Gly-Lys(Ac)-AMC (e.g., 10 mM stock in DMSO)

-

Control Peptide: this compound (e.g., 10 mM stock in DMSO)

-

Developer Solution: Trypsin (e.g., 1 mg/mL in HDAC Assay Buffer) and an HDAC inhibitor (e.g., Trichostatin A, TSA, to stop the HDAC reaction)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Assay Procedure

-

Prepare Reactions: In a 96-well black microplate, prepare the following reactions in duplicate or triplicate:

-

Enzyme Reaction: HDAC Assay Buffer, HDAC enzyme, and test compound (inhibitor or vehicle control).

-

No Enzyme Control: HDAC Assay Buffer and vehicle control.

-

Positive Control for Trypsin Activity: HDAC Assay Buffer and this compound.

-

-

Initiate HDAC Reaction: Add Ac-Arg-Gly-Lys(Ac)-AMC to all wells except the positive control for trypsin activity. The final substrate concentration is typically in the range of 10-50 µM.

-

Incubate: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop HDAC Reaction and Initiate Trypsin Cleavage: Add the Developer Solution (containing trypsin and an HDAC inhibitor) to all wells.

-

Incubate: Incubate the plate at room temperature or 37°C for 10-30 minutes to allow for the cleavage of this compound by trypsin.

-

Measure Fluorescence: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence (No Enzyme Control) from all readings. Calculate the percent inhibition for test compounds relative to the vehicle control.

Signaling Pathway and Experimental Workflow Visualization

Role of HDACs in the NF-κB Signaling Pathway

Histone deacetylases are critical regulators of various signaling pathways, including the NF-κB pathway, which is a master regulator of inflammation, immunity, and cell survival. The acetylation status of key proteins in this pathway, including the p65 subunit of NF-κB, influences its transcriptional activity. HDACs can deacetylate p65, thereby modulating the expression of NF-κB target genes.

Caption: Role of HDAC in modulating NF-κB signaling.

Experimental Workflow for the Two-Step HDAC Assay

The following diagram illustrates the logical flow of the experimental procedure for determining HDAC activity using the Ac-Arg-Gly-Lys(Ac)-AMC substrate.

Caption: Workflow for the two-step fluorometric HDAC assay.

Conclusion

This compound is a cleverly designed fluorogenic peptide that has become an invaluable tool for the study of histone deacetylase activity. Its discovery and application in a coupled-enzyme assay have significantly facilitated high-throughput screening for HDAC inhibitors, which are of great interest in drug development. The straightforward solid-phase synthesis of this peptide makes it readily accessible for research purposes. Understanding the principles of its synthesis and application, as outlined in this guide, is essential for researchers working in the fields of epigenetics, drug discovery, and molecular biology.

Unveiling Enzyme Activity: A Technical Guide to the Ac-Arg-Gly-Lys(Ac)-AMC Substrate System

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility and specificity of the fluorogenic peptide substrate Ac-Arg-Gly-Lys(Ac)-AMC. Contrary to its sequence suggesting a broad protease substrate, its primary and well-established application lies in the sensitive detection of histone deacetylase (HDAC) activity through a clever, two-step enzymatic assay. This document provides a comprehensive overview of the substrate's mechanism, detailed experimental protocols, relevant kinetic data for the enzymes involved, and logical diagrams to illustrate the underlying biochemical processes.

Core Principle: A Two-Stage Reporter System for HDAC Activity

The substrate Ac-Arg-Gly-Lys(Ac)-AMC is specifically designed to be a highly sensitive reporter for the activity of histone deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation. The workflow is not a direct cleavage of the peptide by a protease of interest. Instead, it is a coupled enzymatic reaction:

-

Deacetylation by HDACs: In the first step, an HDAC enzyme recognizes the acetylated lysine residue (Lys(Ac)) within the peptide sequence. The HDAC catalyzes the removal of the acetyl group, yielding Ac-Arg-Gly-Lys-AMC.[1][2]

-

Proteolytic Cleavage by Trypsin: The product of the HDAC reaction, now containing a free lysine, becomes a substrate for a developing enzyme, typically trypsin. Trypsin efficiently cleaves the peptide bond on the C-terminal side of lysine, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][2]

The measured increase in fluorescence is directly proportional to the amount of AMC released, which in turn corresponds to the activity of the HDAC enzyme. The acetyl group on the lysine effectively "masks" the substrate from trypsin, ensuring that fluorescence is only generated after successful deacetylation by an HDAC.[3]

Quantitative Data Presentation

The efficiency of this assay system is dependent on the kinetic parameters of both the HDAC and the developing protease (trypsin). Below are tables summarizing relevant kinetic data. Note that data for the exact Ac-Arg-Gly-Lys(Ac)-AMC substrate is not available for all HDAC isotypes; therefore, data for analogous substrates are provided for comparative purposes.

Table 1: Kinetic Parameters of Various HDACs with Fluorogenic Substrates

| HDAC Isotype | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | N/A | N/A | [4] |

| HDAC3/NCoR2 | Ac-Leu-Gly-Lys(Ac)-AMC | 11 ± 1 | 0.20 ± 0.01 | 18,000 | [5] |

| HDAC8 | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 | 0.034 ± 0.002 | 3,820 | [6] |

| HDAC8 | Ac-RHKK(Ac)-AMC | 1,000 | N/A | 2,000 | [7] |

N/A: Data not available in the cited source.

Table 2: Kinetic Parameters of Trypsin with Various Lys/Arg-AMC Substrates

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| Tos-Gly-Pro-Lys-AMC | 4.7 | 51.7 | 11,000,000 | |

| Boc-Gln-Ala-Arg-AMC | 9.1 | 0.7 | 77,000 | [8] |

| Z-Lys-pNA* | 42.4 - 24.0 | N/A | N/A | [9] |

*Note: pNA (p-nitroanilide) is a colorimetric leaving group, analogous to the fluorogenic AMC.

Experimental Protocols

This section provides a detailed methodology for a standard in vitro HDAC activity assay using Ac-Arg-Gly-Lys(Ac)-AMC.

Reagent Preparation

-

HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Prepare fresh and keep on ice.

-

Substrate Stock Solution: Dissolve Ac-Arg-Gly-Lys(Ac)-AMC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.

-

HDAC Enzyme Dilution: Dilute the HDAC enzyme stock to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Trypsin/Developer Solution: Prepare a solution of trypsin in HDAC Assay Buffer. A final concentration of 0.4 mg/mL is common. To stop the HDAC reaction simultaneously, a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) can be added to this solution at a final concentration of 2 µM.

Assay Procedure (96-well plate format)

-

Enzyme Addition: To each well of a black, flat-bottom 96-well plate, add 40 µL of HDAC Assay Buffer. Add 10 µL of the diluted HDAC enzyme solution. For negative controls, add 10 µL of HDAC Assay Buffer instead.

-

Inhibitor Addition (Optional): If screening for inhibitors, add 5 µL of the test compound diluted in assay buffer (with a final DMSO concentration of <1%). For control wells, add 5 µL of the same buffer/DMSO vehicle. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding 5 µL of the Ac-Arg-Gly-Lys(Ac)-AMC substrate, diluted from the stock to a working concentration in assay buffer. The final substrate concentration should ideally be at or below the KM value.

-

HDAC Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need optimization based on the specific activity of the HDAC enzyme.

-

Development Step: Stop the HDAC reaction and initiate the fluorescence development by adding 50 µL of the Trypsin/Developer Solution to each well.

-

Development Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the complete cleavage of the deacetylated substrate by trypsin.

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at approximately 355-360 nm and emission at 460 nm.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow of the two-step HDAC activity assay.

Caption: Schechter-Berger model of protease-substrate interaction.

Alternative Approaches for Protease Substrate Specificity

While Ac-Arg-Gly-Lys(Ac)-AMC is not suitable for general protease profiling, numerous alternative methods exist for this purpose. The use of combinatorial fluorogenic substrate libraries is a powerful technique to rapidly determine the substrate specificity of a protease.[10] These libraries consist of a multitude of peptide sequences coupled to a fluorogenic leaving group like AMC, allowing for high-throughput screening to identify optimal cleavage sequences. This approach provides a detailed "fingerprint" of a protease's activity that can be invaluable for designing specific substrates and potent inhibitors.

References

- 1. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpcscientific.com [cpcscientific.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Class I histone deacetylases (HDAC1–3) are histone lysine delactylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. explorationpub.com [explorationpub.com]

- 7. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

The Science of Light and Life: An In-depth Technical Guide to Fluorogenic Protease Substrates

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug discovery, proteases stand out as a critical class of enzymes. Their role as precise molecular scissors, cleaving peptide bonds to regulate a vast array of physiological and pathological processes, makes them compelling targets for therapeutic intervention. Understanding and quantifying protease activity is paramount, and among the most sensitive and widely adopted tools for this purpose are fluorogenic protease substrates. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these powerful reagents.

Core Principles: Unmasking the Light

Fluorogenic protease substrates are synthetic peptides that are intrinsically non-fluorescent or exhibit very low fluorescence. However, upon cleavage by a specific protease, they release a fluorophore, resulting in a measurable increase in fluorescence intensity. This "turn-on" mechanism provides a direct and sensitive readout of enzymatic activity. The design of these substrates hinges on two primary principles:

-

FRET (Förster Resonance Energy Transfer): In this design, the peptide substrate is dual-labeled with a fluorophore and a quencher molecule. When the substrate is intact, the close proximity of the quencher dampens the fluorescence of the fluorophore through FRET. Proteolytic cleavage separates the fluorophore from the quencher, disrupting FRET and leading to a significant increase in fluorescence emission. A common example of a FRET pair is EDANS (the fluorophore) and Dabcyl (the quencher).[1]

-

Direct Fluorophore Release: This simpler and more common approach involves attaching a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC), to the C-terminus of the peptide sequence recognized by the target protease.[2][3] The amide bond linking the peptide to the fluorophore renders the molecule non-fluorescent. Upon enzymatic cleavage of this bond, the free fluorophore is released, becoming highly fluorescent. Rhodamine 110-based substrates operate on a similar principle, offering the advantage of longer excitation and emission wavelengths, which can reduce background interference from biological samples.[3]

The choice of fluorophore is a critical aspect of substrate design. Ideally, the fluorophore should have excitation and emission wavelengths in the visible spectrum to minimize autofluorescence from biological materials that typically occurs in the UV range.[4] Furthermore, the quantum yield of the fluorophore, which is a measure of its fluorescence efficiency, plays a significant role in the sensitivity of the assay. For instance, ACC exhibits an approximately 3-fold higher quantum yield than the traditionally used AMC, allowing for the use of lower enzyme and substrate concentrations.[2]

Caption: Basic mechanism of a fluorogenic protease substrate.

Quantitative Data: A Comparative Look at Substrate Performance

The efficiency of a fluorogenic substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies higher affinity. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following tables summarize key kinetic data for a selection of fluorogenic substrates for different classes of proteases.

Table 1: Kinetic Constants for Caspase Substrates

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Caspase-3 | Ac-DEVD-AMC | 10.1 | 19.8 | 1.96 x 10⁶ | |

| Caspase-3 | Ac-DEVD-AFC | 12.3 | 25.1 | 2.04 x 10⁶ | |

| Caspase-7 | Ac-DEVD-AMC | 16.8 | 11.2 | 6.67 x 10⁵ | |

| Caspase-8 | Ac-IETD-AFC | 1.2 | - | 2.1 x 10⁵ | |

| Caspase-9 | Ac-LEHD-AFC | 220 | - | 3.3 x 10³ | [5] |

| Caspase-1 | Ac-WEHD-AMC | 15 ± 2 | - | 3.34 x 10⁶ | [6] |

| Caspase-1 | Ac-YVAD-AMC | - | - | 6.6 x 10⁴ | [6] |

Table 2: Kinetic Constants for Serine Protease Substrates

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Thrombin | Boc-VPR-AMC | 25 | 100 | 4.0 x 10⁶ | |

| Factor Xa | Boc-IEGR-AMC | 150 | 50 | 3.3 x 10⁵ | |

| Plasmin | Boc-VLK-AMC | 200 | 20 | 1.0 x 10⁵ | |

| Elastase | MeOSuc-AAPV-AMC | 1300 | 24 | 1.8 x 10⁴ | |

| Chymotrypsin | Suc-LLVY-AMC | 50 | 65 | 1.3 x 10⁶ |

Table 3: Common Fluorophores and Quenchers

| Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Notes |

| AMC (7-amino-4-methylcoumarin) | 340-350 | 440-460 | Widely used, susceptible to UV background. |

| ACC (7-amino-4-carbamoylmethylcoumarin) | 325 | 393 | Higher quantum yield than AMC.[2] |

| AFC (7-amino-4-trifluoromethylcoumarin) | 380-400 | 490-505 | Red-shifted compared to AMC, reducing background. |

| Rhodamine 110 | 490-500 | 520-530 | Long wavelength, high sensitivity.[3] |

| EDANS | ~340 | ~490 | Used in FRET-based substrates.[1] |

| Dabcyl | (absorbs at ~472 nm) | - | Common quencher for FRET substrates.[1] |

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for key experiments utilizing fluorogenic protease substrates.

Protease Activity Assay

This protocol provides a general framework for measuring the activity of a purified protease.

Materials:

-

Purified protease of interest

-

Fluorogenic substrate specific for the protease

-

Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0 for serine proteases; 100 mM Sodium Acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5 for cysteine proteases)[7]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the fluorogenic substrate in DMSO to a stock concentration (e.g., 10 mM).

-

Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 100 µM).

-

Dilute the purified protease in Assay Buffer to the desired working concentration.

-

-

Set up the Assay:

-

To each well of the 96-well plate, add 50 µL of the diluted substrate solution.

-

Include a "no enzyme" control (substrate only) and a "no substrate" control (enzyme only) for background fluorescence correction.

-

-

Initiate the Reaction:

-

Add 50 µL of the diluted protease solution to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being used.

-

Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence from the experimental readings.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

For kinetic analysis, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protease Inhibitor Screening Assay

This protocol outlines a method for identifying and characterizing protease inhibitors.

Materials:

-

Purified protease

-

Fluorogenic substrate

-

Test compounds (potential inhibitors)

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare the protease and substrate solutions as described in the activity assay protocol. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

-

Set up the Assay:

-

To each well, add 25 µL of the diluted test compound solution.

-

Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

-

Add 25 µL of the diluted protease solution to each well (except the "no enzyme" control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Add 50 µL of the substrate solution to each well to start the reaction.

-

-

Measure Fluorescence and Analyze Data:

-

Measure the fluorescence kinetically as described in the activity assay.

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Caption: A typical workflow for screening protease inhibitors.

Signaling Pathways: Visualizing the Cascade

Fluorogenic substrates are invaluable for dissecting the roles of proteases in complex signaling pathways. A prime example is the study of apoptosis, or programmed cell death, which is orchestrated by a family of cysteine proteases known as caspases.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.[3][8][9]

The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[9] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[8][9]

The Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor deprivation, can trigger the release of cytochrome c from the mitochondria.[3][4] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[4][8]

Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate the effector caspases, amplifying the apoptotic signal.

Caption: The role of caspases in apoptosis signaling.

Conclusion

Fluorogenic protease substrates represent a cornerstone of modern protease research and drug discovery. Their high sensitivity, real-time measurement capabilities, and adaptability to high-throughput screening formats make them indispensable tools for elucidating the intricate roles of proteases in health and disease. As our understanding of the proteome continues to expand, the development of novel and more sophisticated fluorogenic substrates will undoubtedly play a pivotal role in advancing our ability to diagnose and treat a wide range of human pathologies.

References

- 1. abeomics.com [abeomics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

The Fluorogenic Probe Ac-Arg-Gly-Lys-AMC: A Technical Guide to its Role in Elucidating Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Ac-Arg-Gly-Lys-AMC stands as a valuable tool in the study of cellular signaling, primarily serving as a fluorogenic substrate for a class of enzymes with trypsin-like activity. Its utility lies in the sensitive and real-time measurement of proteolytic activity, which is integral to a myriad of cellular processes. Cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group by a protease liberates the highly fluorescent AMC moiety, providing a direct and quantifiable measure of enzyme activity. This technical guide delves into the core applications of this compound, focusing on its interaction with key enzymes, its role in dissecting signaling pathways, and detailed protocols for its use in experimental settings.

Core Application: A Substrate for Trypsin-Like Proteases

The specificity of this compound is dictated by its amino acid sequence, which is recognized and cleaved by proteases that exhibit a preference for basic residues (Arginine and Lysine) at the P1 position. The primary enzyme class that targets this substrate is the trypsin-like serine proteases. A key enzyme within this class, central to cellular homeostasis and signaling, is the 20S proteasome .

The 20S proteasome is the catalytic core of the larger 26S proteasome complex, the central hub of the ubiquitin-proteasome system (UPS). The UPS is responsible for the regulated degradation of the majority of intracellular proteins, thereby controlling a vast number of cellular processes. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. This compound serves as a specific substrate for the trypsin-like activity of the proteasome.

Role in Cell Signaling Pathways

The ability to measure the trypsin-like activity of the proteasome using this compound provides a window into the regulation of numerous cell signaling pathways. The proteasome is not merely a cellular waste disposal system; it is a sophisticated regulatory machine that governs the levels of key signaling proteins.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival. The activity of NF-κB is tightly controlled by its inhibitor, IκB. In the canonical pathway, upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. By using this compound to measure the proteasome's trypsin-like activity, researchers can investigate how the proteasome's function is modulated during NF-κB activation and how this modulation impacts the inflammatory response.

Cell Cycle Regulation

Progression through the cell cycle is a tightly orchestrated process controlled by the cyclical synthesis and degradation of proteins called cyclins. Cyclins bind to and activate cyclin-dependent kinases (CDKs), which in turn phosphorylate target proteins to drive the cell cycle forward. The timely degradation of cyclins at specific checkpoints is crucial for unidirectional progression and is primarily mediated by the ubiquitin-proteasome system. The anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase, targets mitotic cyclins for ubiquitination and subsequent degradation by the proteasome. Assaying the proteasome's trypsin-like activity with this compound can provide insights into the regulation of cyclin turnover and cell cycle control.

Quantitative Data

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Bovine Trypsin | Boc-Gln-Ala-Arg-AMC | 33 | - | - |

| Human 20S Proteasome | Boc-Leu-Arg-Arg-AMC | - | - | - |

| Human Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | 160 ± 25 | 2.3 ± 0.2 | (1.4 ± 0.2) x 104 |

Note: The kinetic parameters for this compound are expected to be in a similar range for trypsin-like proteases. Experimental determination is recommended for specific applications.

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C, protected from light. The substrate is light-sensitive.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. Store in aliquots at -20°C.

-

Cell Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., the assay buffer supplemented with 0.5% NP-40).

-

Centrifuge the lysate to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

AMC Standard Curve

To quantify the amount of AMC released in the enzymatic assay, a standard curve must be generated.

-

Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to final concentrations ranging from 0 to 50 µM.

-

Add 100 µL of each dilution to the wells of a black, flat-bottom 96-well plate.

-

Measure the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm using a fluorescence plate reader.

-

Plot the fluorescence intensity against the AMC concentration to generate a standard curve.

Proteasome Activity Assay in Cell Lysates

This protocol measures the trypsin-like activity of the proteasome in cell extracts.

-

Thaw the this compound stock solution and dilute it in assay buffer to the desired final concentration (e.g., 50-100 µM).

-

In a black 96-well plate, add 50 µL of cell lysate (containing 10-50 µg of protein) to each well.

-

To initiate the reaction, add 50 µL of the diluted this compound solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes (Ex: 360-380 nm, Em: 440-460 nm).

-

The rate of increase in fluorescence is proportional to the proteasome activity.

-

Calculate the specific activity using the AMC standard curve and normalize to the protein concentration of the lysate.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate that enables the real-time measurement of trypsin-like protease activity, with a primary application in assaying the 20S proteasome. Its use is instrumental in dissecting the complex roles of the proteasome in fundamental cellular processes such as NF-κB signaling and cell cycle regulation. By providing a quantitative measure of proteolytic activity, this substrate empowers researchers to investigate the intricate mechanisms of cellular control and to screen for potential therapeutic agents that target these pathways. The detailed protocols and conceptual framework presented in this guide offer a solid foundation for the effective application of this compound in both basic research and drug discovery endeavors.

Ac-Arg-Gly-Lys-AMC: An In-depth Technical Guide for In Vitro Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Ac-Arg-Gly-Lys-AMC in in vitro enzyme kinetics, with a primary focus on the assay of histone deacetylase (HDAC) activity.

Introduction to this compound

This compound is a synthetic peptide derivative that serves as a fluorogenic substrate for a two-step enzymatic assay. The key feature of this substrate is the acetylation of the epsilon-amino group of the lysine residue. This modification renders the adjacent peptide bond resistant to cleavage by trypsin. The assay relies on the sequential activity of a histone deacetylase (HDAC) and a protease (typically trypsin).

The principle of the assay is as follows:

-

Deacetylation by HDAC: In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue of Ac-Arg-Gly-Lys(Ac)-AMC, yielding this compound.

-

Proteolytic Cleavage by Trypsin: The deacetylated peptide, this compound, now becomes a substrate for trypsin. Trypsin cleaves the peptide bond on the C-terminal side of the lysine residue.

-

Fluorescence Generation: This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting increase in fluorescence intensity is directly proportional to the HDAC activity and can be monitored over time to determine enzyme kinetics.

The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.

Core Applications in Enzyme Kinetics

The primary application of this compound is in the determination of HDAC activity. This assay is particularly well-suited for:

-

High-throughput screening (HTS) of potential HDAC inhibitors.

-

Determining the kinetic parameters (Km, Vmax, kcat) of HDAC isozymes.

-

Characterizing the substrate specificity of different HDACs.

-

Investigating the mechanism of action of HDAC inhibitors.

Quantitative Data on Enzyme Kinetics

Table 1: Kinetic Parameters of HDACs with Fluorogenic Substrates

| HDAC Isozyme | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | Not Reported | Not Reported | Not Reported | [1] |

| HDAC8 | AcRHKK(acetyl)-AMC | 251 ± 7.75 | Not Reported | 0.0201 ± 0.00930 | 80.1 ± 12.3 | [2] |

| HDAC3 | Ac-LGK-AMC | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

Note: The lack of comprehensive kinetic data for this compound highlights an area for future research. The peptide sequence can influence substrate binding and turnover, and thus, these values should be considered approximations.

Table 2: Kinetic Parameters of Trypsin with Peptide Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Nα-benzoyl-l-lysinamide | 4600 - 17200 (pH 8-10.7) | 1.9 - 1.3 (pH 8-10.7) | Not Reported | [4] |

| Boc-Gln-Ala-Arg-AMC | 2.3-fold larger Km than EGFP-T1 | 5.4-fold smaller kcat than EGFP-T1 | Not Reported | [5] |

Note: The kinetic parameters of trypsin are highly dependent on the specific peptide sequence, pH, and temperature. The data for Nα-benzoyl-l-lysinamide provides a general idea of the enzyme's affinity and turnover for a lysine-containing substrate.

Detailed Experimental Protocols

General HDAC Activity Assay Protocol

This protocol provides a general framework for measuring HDAC activity using this compound. It is recommended to optimize the concentrations of enzyme, substrate, and trypsin for each specific application.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

-

Ac-Arg-Gly-Lys(Ac)-AMC substrate

-

Trypsin (TPCK-treated to inactivate chymotrypsin)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

HDAC inhibitor (optional, for inhibitor screening)

-

AMC standard for calibration

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve Ac-Arg-Gly-Lys(Ac)-AMC in DMSO to create a stock solution (e.g., 10 mM). Further dilute in HDAC Assay Buffer to the desired working concentrations.

-

Reconstitute the HDAC enzyme in HDAC Assay Buffer to a suitable stock concentration. The final enzyme concentration in the assay will need to be optimized.

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 10 mg/mL in 1 mM HCl). Dilute in HDAC Assay Buffer to the final working concentration just before use.

-

If screening inhibitors, prepare a dilution series of the inhibitor in DMSO or the assay buffer.

-

-

HDAC Reaction:

-

To each well of a 96-well black microplate, add the following components in order:

-

HDAC Assay Buffer

-

HDAC inhibitor or vehicle (e.g., DMSO)

-

HDAC enzyme

-

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the Ac-Arg-Gly-Lys(Ac)-AMC substrate. The final substrate concentration should ideally be around the Km value, or a range of concentrations should be used for kinetic studies.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Development (Trypsin Cleavage):

-

Stop the HDAC reaction and initiate the cleavage of the deacetylated substrate by adding trypsin to each well. A final concentration of 0.1-0.5 mg/mL is typically used.

-

Incubate at 37°C for 15-30 minutes to allow for complete cleavage and release of AMC.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.

-

For kinetic analysis, plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A standard curve of free AMC can be used to convert relative fluorescence units (RFU) to the concentration of the product formed.

-

Experimental Workflow Diagram

Caption: Experimental workflow for a two-step HDAC activity assay.

Signaling Pathways Involving HDACs

HDACs are critical regulators of numerous cellular processes, primarily through their role in modifying chromatin structure and regulating gene expression. They are implicated in various signaling pathways, particularly in cancer and neurological disorders.

HDACs in Cancer: The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. HDACs can influence this pathway at multiple levels.

Caption: Role of HDACs in the PI3K/Akt signaling pathway in cancer.[6][7][8][9]

In this pathway, HDACs can contribute to the aberrant activation of PI3K/Akt signaling by repressing the expression of tumor suppressor genes like PTEN, which is a negative regulator of PI3K. HDAC inhibitors can, therefore, restore the expression of such tumor suppressors and inhibit cancer cell growth.

HDACs in Neuroinflammation

HDACs play a significant role in regulating the inflammatory responses of glial cells, such as microglia and astrocytes, in the central nervous system. Dysregulation of HDAC activity is implicated in various neuroinflammatory and neurodegenerative diseases.

Caption: Involvement of HDACs in neuroinflammatory signaling.[10][11][12][13]

In neuroinflammation, stimuli like lipopolysaccharide (LPS) can activate signaling pathways such as the NF-κB pathway. HDACs are recruited to the promoters of pro-inflammatory genes, leading to chromatin condensation and altered gene expression, ultimately promoting an inflammatory response. HDAC inhibitors can suppress the expression of these pro-inflammatory cytokines.

Conclusion

This compound is a valuable tool for the in vitro study of HDAC activity. Its use in a two-step fluorogenic assay allows for sensitive and continuous monitoring of enzyme kinetics, making it suitable for high-throughput screening of inhibitors and detailed mechanistic studies. While specific kinetic data for this substrate with various HDAC isozymes remains to be fully elucidated, the provided protocols and pathway diagrams offer a solid foundation for researchers and drug development professionals to effectively utilize this substrate in their work. Further research into the kinetic characterization of this compound with a broader range of HDACs will undoubtedly enhance its utility in the field of epigenetics and drug discovery.

References

- 1. Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Histone deacetylases: the critical enzymes for microglial activation involved in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Preliminary Experimental Setup for Ac-Arg-Gly-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, Acetyl-L-arginyl-glycyl-L-lysine-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys-AMC), serves as a valuable tool for the sensitive and continuous measurement of the activity of trypsin-like serine proteases. Cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group by these proteases results in the release of the highly fluorescent AMC molecule. The resulting increase in fluorescence intensity can be monitored over time to determine enzyme kinetics and screen for potential inhibitors. This guide provides a comprehensive overview of the preliminary experimental setup for utilizing this compound in protease activity assays.

It is important to distinguish this compound from its acetylated lysine counterpart, Ac-Arg-Gly-Lys(Ac)-AMC. The latter is a substrate for a two-step histone deacetylase (HDAC) assay, where HDAC first removes the acetyl group from the lysine, rendering it susceptible to cleavage by a trypsin-like protease[1]. This compound is the direct product of this deacetylation and a primary substrate for trypsin and other proteases that recognize and cleave at the C-terminus of lysine and arginine residues.

Principle of the Assay

The core of the assay lies in the fluorogenic properties of the AMC moiety. When conjugated to the peptide, the fluorescence of AMC is quenched. Upon enzymatic cleavage, the free AMC is liberated, resulting in a significant increase in fluorescence emission when excited by ultraviolet light. The rate of this fluorescence increase is directly proportional to the enzymatic activity under appropriate conditions.

Data Presentation: Key Experimental Parameters

A successful and reproducible assay with this compound requires careful optimization of several key parameters. The following tables summarize typical starting concentrations and conditions. It is crucial to note that optimal conditions may vary depending on the specific enzyme and experimental goals.

Table 1: Reagent and Instrument Parameters

| Parameter | Recommended Value/Range | Notes |

| Excitation Wavelength | 360-380 nm[2] | Optimal wavelength should be determined empirically for the specific instrument. |

| Emission Wavelength | 440-460 nm[2] | A spectral scan of free AMC can confirm the emission maximum. |

| Assay Buffer | 50 mM Tris-HCl or HEPES | Common buffer systems for trypsin-like proteases. |

| pH | 7.4 - 8.5 | Optimal pH should be determined for the specific enzyme. |

| Calcium Chloride (CaCl2) | 1-20 mM[3] | Often included to enhance the stability and activity of trypsin. |

| Temperature | 25°C or 37°C | Should be kept constant throughout the experiment. |

| Assay Volume | 100 - 200 µL | For 96-well plate format. |

Table 2: Typical Concentration Ranges for Assay Components

| Component | Concentration Range | Notes |

| This compound | 10 - 100 µM | The concentration should ideally be around the Km value for the enzyme. |

| Trypsin (or other protease) | 1 - 100 nM | The optimal concentration will yield a linear rate of fluorescence increase over the desired time course. |

| Enzyme Inhibitor (for control) | Varies | Concentration will depend on the IC50 of the specific inhibitor. |

Table 3: Kinetic Parameters of a Structurally Similar Trypsin Substrate

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Boc-Gln-Ala-Arg-AMC | Trypsin | ~9.2[3] | ~0.023[3] | ~2500[3] |

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution: Dissolve the lyophilized peptide in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the protease in an appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability). Aliquot and store at -80°C.

-

Assay Buffer: Prepare the desired assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0). Filter sterilize if necessary and store at 4°C.

General Assay Protocol for a 96-Well Plate Format

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Dilute the enzyme stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration). Keep the enzyme on ice until use.

-

-

Set up the Assay Plate:

-

Add 50 µL of the 2X substrate solution to each well.

-

For inhibitor studies, add the inhibitor at various concentrations to the appropriate wells. Add an equal volume of vehicle (e.g., DMSO) to the control wells.

-

Pre-incubate the plate at the desired temperature for 5-10 minutes to allow all components to reach thermal equilibrium.

-

-

Initiate the Reaction:

-

Add 50 µL of the 2X enzyme solution to each well to start the reaction.

-

Mix gently, for example, by using an orbital shaker for a few seconds.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

-

Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes. Ensure the reaction rate is linear during the measurement period.

-

-

Data Analysis:

-

For each well, plot fluorescence intensity versus time.

-

The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

For kinetic studies, perform the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

For inhibitor screening, calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC₅₀ value.

-

Mandatory Visualizations

Signaling Pathway Context

While this compound is a general substrate for trypsin-like proteases, its application can be extended to study signaling pathways where such proteases play a crucial role. For instance, in the context of apoptosis, caspases are the primary proteases, but other proteases can also be involved in the broader cellular response. Fluorogenic substrates are widely used to monitor caspase activity during apoptosis[4][5][6][7][8]. Similarly, in extracellular matrix (ECM) remodeling, proteases like matrix metalloproteinases (MMPs) and serine proteases are key players[9][10][11][12][13]. Although not a direct substrate for MMPs, this compound could be used to monitor the activity of trypsin-like proteases that may be activated downstream or in parallel during these complex biological processes.

Caption: Context of Trypsin-like Protease Activity in Signaling.

Experimental Workflow

The following diagram illustrates the general workflow for a typical enzyme kinetics experiment using this compound.

Caption: Workflow for Enzyme Kinetic Analysis.

Logical Relationship of Assay Components

This diagram outlines the fundamental interaction between the components in the assay leading to a measurable signal.

Caption: Principle of the Fluorogenic Protease Assay.

References

- 1. Ac-Arg-Gly-Lys(Ac)-AMC peptide [novoprolabs.com]

- 2. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 3. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 9. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteolytic and Mechanical Remodeling of the Extracellular Matrix by Invadopodia in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. sinobiological.com [sinobiological.com]

- 13. Mechanisms of Assembly and Remodeling of the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Glow: An In-depth Technical Guide to the Fluorescence Properties of AMC Substrates

For researchers, scientists, and drug development professionals, understanding the nuanced fluorescence properties of 7-amino-4-methylcoumarin (AMC) and its conjugated substrates is paramount for accurate and sensitive enzymatic activity assessment. This guide provides a comprehensive overview of the core fluorescence characteristics, experimental protocols, and the underlying principles governing the use of AMC-based assays.

AMC is a widely utilized fluorophore in the development of enzyme substrates for a variety of applications, including high-throughput screening for drug discovery. The core principle of these assays lies in a significant increase in fluorescence upon enzymatic cleavage of a substrate, which liberates the free AMC molecule. While the substrate-conjugated AMC exhibits minimal fluorescence, the free form is highly fluorescent, providing a robust signal for quantifying enzyme activity.

Core Fluorescence Properties: A Quantitative Overview

The utility of AMC substrates is fundamentally tied to their photophysical characteristics. Key parameters such as excitation and emission maxima, quantum yield, and pH sensitivity dictate the optimal conditions for experimental assays and data interpretation.

| Property | Free 7-Amino-4-methylcoumarin (AMC) | AMC-Conjugated Substrate (General) |

| Excitation Maximum (λex) | ~345 nm | Shifted to shorter wavelengths |

| Emission Maximum (λem) | ~445 nm | Shifted to shorter wavelengths |

| Quantum Yield (Φ) | High (e.g., 0.81 in methanol)[1] | Significantly lower (quenched) |

| pH Sensitivity | Fluorescence is pH-dependent[2][3][4][5] | pH dependence may be altered |

Note: The exact spectral properties and quantum yield of AMC-conjugated substrates can vary depending on the specific peptide or molecule attached.

Conjugation of a peptide or other moiety to the amino group of AMC results in a quenching of its fluorescence.[6][7] This is a critical feature, as it provides a low background signal against which the fluorescence of the liberated AMC can be sensitively detected. Upon enzymatic cleavage of the amide bond, the electronic properties of the coumarin ring are restored, leading to a dramatic increase in fluorescence quantum yield.

The fluorescence of coumarin derivatives, including AMC, is known to be sensitive to the pH of the environment.[2][3][4][5] This is an important consideration when designing and performing assays, as variations in buffer pH can influence the fluorescence intensity and potentially lead to inaccurate results. The effect of peptide conjugation on the pH sensitivity of AMC is an area that requires careful consideration for each specific substrate.

Experimental Protocols: Measuring Enzymatic Activity with AMC Substrates

The following provides a generalized protocol for a fluorometric enzyme assay using an AMC-based substrate. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized for each specific enzyme and experimental setup.

I. Reagent Preparation

-

Assay Buffer: Prepare a buffer appropriate for the enzyme of interest. The pH of the buffer should be optimized for enzyme activity and should remain stable throughout the assay. Common buffers include Tris-HCl, HEPES, and phosphate buffers.

-

AMC Substrate Stock Solution: Dissolve the AMC-conjugated substrate in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Store the stock solution protected from light at -20°C or below.

-

Free AMC Standard Stock Solution: Prepare a stock solution of free AMC in the same solvent as the substrate. This will be used to generate a standard curve for quantifying the amount of product formed.

-

Enzyme Solution: Prepare a solution of the enzyme of interest in the assay buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically.

II. Assay Procedure

-

Prepare AMC Standard Curve:

-

Perform serial dilutions of the free AMC stock solution in the assay buffer to create a range of concentrations.

-

Add the AMC standards to the wells of a microplate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 345 nm, Em: 445 nm).

-

Plot the fluorescence intensity against the AMC concentration to generate a standard curve.

-

-

Enzymatic Reaction:

-

To the wells of a microplate, add the assay buffer.

-

Add the AMC substrate to each well to the final desired concentration.

-

Initiate the reaction by adding the enzyme solution to the wells. Include a negative control with no enzyme.

-

Incubate the plate at the optimal temperature for the enzyme.

-

Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation time (end-point assay).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the samples.

-

Using the AMC standard curve, convert the fluorescence intensity values into the concentration of liberated AMC.

-

For kinetic assays, determine the initial reaction velocity (rate of AMC production) from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed in terms of the amount of product formed per unit of time per amount of enzyme.

-

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the underlying biological context, the following diagrams are provided.

Caption: Experimental workflow for a fluorometric enzyme assay using an AMC substrate.

Caption: Caspase-3 signaling pathway leading to the cleavage of a DEVD-AMC substrate.

References

- 1. scispace.com [scispace.com]

- 2. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Fluorescence Quenching Effect of a Highly Active Nitroxyl Radical on 7-amino-4-methylcoumarin and Glutathione Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ac-Arg-Gly-Lys-AMC Protease Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the use of the fluorogenic substrate, Acetyl-Arginyl-Glycyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Gly-Lys-AMC), in a protease assay. This substrate is particularly useful for the continuous kinetic measurement of trypsin-like serine protease activity. Trypsin and trypsin-like enzymes are a class of proteases that specifically cleave peptide bonds at the carboxyl side of lysine (Lys) and arginine (Arg) residues. The cleavage of the Arg-Gly bond in the this compound sequence by these proteases results in the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group. The increase in fluorescence intensity is directly proportional to the protease activity and can be monitored over time to determine enzyme kinetics.

The assay is based on the principle of fluorescence resonance energy transfer (FRET) quenching. In the intact substrate, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage, the AMC fluorophore is liberated, leading to a significant increase in fluorescence emission at approximately 440-460 nm when excited at 360-380 nm.[1] This method is highly sensitive and suitable for high-throughput screening of protease inhibitors, a critical step in drug development.

Principle of the Assay

The this compound peptide sequence is designed to be a specific substrate for trypsin-like proteases. The enzyme recognizes and cleaves the peptide bond between the lysine and the AMC moiety. This cleavage event separates the fluorophore (AMC) from the quencher (the rest of the peptide), resulting in an increase in fluorescence. The rate of the reaction, and therefore the rate of fluorescence increase, is proportional to the concentration of the active protease in the sample.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the this compound protease assay.

| Reagent/Material | Supplier | Purpose | Storage |

| This compound | Various | Fluorogenic Substrate | -20°C, protected from light |

| Trypsin (or other purified trypsin-like protease) | Various | Positive Control Enzyme | -20°C or -80°C |

| Protease Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2) | Lab prepared | Reaction Buffer | 4°C |

| Dimethyl Sulfoxide (DMSO) | Various | Substrate Solvent | Room Temperature |

| 96-well black, flat-bottom microplates | Various | Assay Plate | Room Temperature |

| Fluorescence microplate reader | Various | Signal Detection | N/A |

| Reagent reservoirs | Various | Reagent Handling | N/A |

| Multichannel pipettes | Various | Liquid Handling | N/A |

Experimental Protocols

Reagent Preparation

-

Protease Assay Buffer: Prepare a 1X working solution of the assay buffer. A common formulation is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2. The optimal pH and ionic strength may vary depending on the specific protease being assayed and should be optimized accordingly.

-

Substrate Stock Solution: Dissolve the this compound in DMSO to a stock concentration of 10 mM. Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

-

Working Substrate Solution: Dilute the 10 mM stock solution in the Protease Assay Buffer to the desired final concentration. The optimal final substrate concentration should be determined empirically but is typically in the range of 10-100 µM. It is recommended to determine the Michaelis constant (Km) for the specific protease to use a substrate concentration at or above the Km value for initial velocity measurements.

-

Enzyme Preparation: Prepare a stock solution of the purified protease in the assay buffer. The optimal concentration of the enzyme should be determined by titration to ensure a linear rate of fluorescence increase over the desired assay time. For a positive control, a known concentration of trypsin can be used.

-

Inhibitor Preparation (for inhibitor screening): If screening for inhibitors, dissolve the test compounds in DMSO to a high stock concentration. Further dilute the compounds in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically kept below 1% to minimize effects on enzyme activity.

Assay Procedure

The following protocol is designed for a 96-well plate format. Adjust volumes as needed for other formats.

-

Plate Setup:

-

Add 50 µL of Protease Assay Buffer to all wells.

-

Add 10 µL of the test compound (inhibitor) solution or vehicle (e.g., assay buffer with the same percentage of DMSO) to the appropriate wells.

-

Add 20 µL of the diluted enzyme solution to all wells except for the "No Enzyme Control" wells. Add 20 µL of assay buffer to the "No Enzyme Control" wells.

-

Mix the contents of the wells by gentle shaking for 30 seconds. .

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the enzyme and inhibitors to interact.

-

Reaction Initiation:

-

Add 20 µL of the working substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

Immediately mix the contents of the wells by gentle shaking for 30 seconds.

-

-

Fluorescence Measurement:

-

Place the microplate in a fluorescence plate reader pre-set to the assay temperature.

-

Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

For kinetic assays, record the fluorescence every 1-2 minutes for a period of 30-60 minutes. For endpoint assays, read the fluorescence after a fixed incubation time (e.g., 30 minutes).

-

Controls

It is essential to include the following controls in each assay plate:

| Control | Components | Purpose |

| No Enzyme Control | Assay Buffer + Substrate | To measure the background fluorescence and substrate auto-hydrolysis. |

| Positive Control | Assay Buffer + Enzyme + Substrate | To confirm the enzyme is active and the assay is working correctly. |

| Vehicle Control | Assay Buffer + Enzyme + Substrate + Vehicle (e.g., DMSO) | To assess the effect of the solvent on enzyme activity. |

Data Presentation and Analysis

Quantitative data should be summarized in a structured table for clear comparison.

Raw Data

Record the raw fluorescence units (RFU) for each well at each time point.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the "No Enzyme Control" wells from the fluorescence of all other wells.

-

Kinetic Analysis:

-

Plot the background-subtracted fluorescence intensity against time for each well.

-

The initial velocity (V₀) of the reaction is the initial linear slope of this plot (RFU/min).

-

Protease activity can be calculated from the V₀.

-

-

Inhibitor Screening:

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor / V₀ of vehicle control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Example Data Table

| Sample | Concentration | Initial Velocity (RFU/min) | % Inhibition |

| Vehicle Control | - | 1500 | 0 |

| Inhibitor A | 1 µM | 1200 | 20 |

| Inhibitor A | 10 µM | 750 | 50 |

| Inhibitor A | 100 µM | 150 | 90 |

| Positive Control (Trypsin) | 10 nM | 1800 | N/A |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Use of Ac-Arg-Gly-Lys-AMC in Fluorescence Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Arg-Gly-Lys-AMC (Acetyl-L-arginyl-glycyl-L-lysinamide-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate designed for the sensitive detection of trypsin-like protease activity. This substrate is particularly useful in biochemical assays to measure enzyme kinetics, screen for protease inhibitors, and assess the activity of proteases in biological samples. The core principle of the assay lies in the enzymatic cleavage of the peptide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease activity.

The peptide sequence, Arg-Gly-Lys, is recognized by proteases that preferentially cleave at the carboxyl side of basic amino acid residues, primarily lysine (Lys) and arginine (Arg). This makes this compound a suitable substrate for a range of serine proteases, with trypsin being a principal example.

It is also important to note that this compound is the product of the deacetylation of Ac-Arg-Gly-Lys(Ac)-AMC in a two-step assay for histone deacetylase (HDAC) activity. In this context, this compound serves as the substrate for a developing enzyme, typically trypsin, to produce the fluorescent signal.[1][2][3][4] The protocols provided herein focus on the direct use of this compound for protease activity assays.

Principle of the Assay

The fluorescence assay using this compound is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. The intact substrate exhibits minimal fluorescence. When a compatible protease is present, it recognizes the Lys residue and cleaves the amide bond linking the peptide to the AMC fluorophore. The liberation of free AMC results in a significant increase in fluorescence, which can be monitored over time using a fluorescence plate reader or spectrofluorometer. The excitation and emission maxima for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[5][6][7]

Applications

-

Determination of Protease Activity: Quantifying the enzymatic activity of purified trypsin-like proteases or proteases in complex biological samples like cell lysates and tissue homogenates.[8]

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for a given protease.

-

High-Throughput Screening (HTS) of Protease Inhibitors: Screening compound libraries to identify potential inhibitors of specific trypsin-like proteases, which is crucial in drug discovery for various diseases, including pancreatitis, cancer, and viral infections.[9][10]

-

Characterizing Protease Specificity: Although the Arg-Gly-Lys sequence is somewhat specific, it can be used in conjunction with a panel of other substrates to profile the substrate specificity of a novel protease.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound and AMC

| Parameter | This compound | Free 7-Amino-4-methylcoumarin (AMC) |

| Molecular Formula | C26H38N8O6 | C10H9NO2 |

| Molecular Weight | 558.64 g/mol | 175.18 g/mol |

| Excitation Wavelength (λex) | ~325-350 nm (low absorbance) | 360-380 nm[5][6][7] |

| Emission Wavelength (λem) | ~440-460 nm (quenched) | 440-460 nm[5][6][7] |

| Appearance | White lyophilized powder | Off-white to yellow crystalline powder |

| Solubility | Soluble in water and DMSO | Soluble in DMSO and ethanol |

Table 2: Recommended Reagent Concentrations for a Standard Trypsin Assay

| Reagent | Stock Concentration | Final Concentration |

| This compound | 1-10 mM in DMSO | 10-100 µM |

| Trypsin (Bovine Pancreas) | 0.1-1 mg/mL in 1 mM HCl | 1-10 µg/mL |

| Assay Buffer | 1X | 1X |

| Inhibitor (for screening) | Varies (e.g., 1000X stock) | Varies |

Table 3: Kinetic Parameters of Trypsin with a Comparable Fluorogenic Substrate (Boc-Gln-Ala-Arg-MCA)

| Enzyme | Substrate | Km | Vmax | Reference |

| Trypsin (Bovine Pancreas) | Boc-Gln-Ala-Arg-MCA | 5.99 µM | 35270 nmol/L·min⁻¹ | [11] |

Experimental Protocols

Protocol 1: Determination of Trypsin Activity

This protocol provides a method for measuring the activity of trypsin using this compound in a 96-well plate format.

Materials:

-

This compound substrate

-

Trypsin (e.g., from bovine pancreas)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 8.0[12]

-

1 mM HCl (for dissolving trypsin)

-

DMSO (for dissolving the substrate)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with excitation and emission filters for AMC

-

Free AMC (for standard curve)

Procedure:

-

Preparation of Reagents:

-

This compound Stock Solution (10 mM): Dissolve the required amount of substrate in DMSO. Store at -20°C, protected from light.

-

Trypsin Stock Solution (1 mg/mL): Dissolve lyophilized trypsin in cold 1 mM HCl. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

AMC Standard Stock Solution (1 mM): Dissolve free AMC in DMSO. Store at -20°C, protected from light.

-

-

AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate concentrations ranging from 0 to 20 µM.

-

Add 100 µL of each dilution to separate wells of the 96-well plate.

-

Measure the fluorescence at λex = 380 nm and λem = 460 nm.

-

Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.

-

-

Enzyme Assay:

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20-200 µM).

-